Home > Products > Screening Compounds P40596 > 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline -

2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-4312469
CAS Number:
Molecular Formula: C26H26BrNO5
Molecular Weight: 512.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Bischler-Napieralski reaction: This reaction involves the cyclodehydration of amides derived from phenethylamines and substituted phenylacetic acids. This method is highlighted in the synthesis of liensinine, a related tetrahydroisoquinoline alkaloid [].
  • Palladium(0)-Catalyzed Carbonylation: This method utilizes a palladium catalyst to introduce a carbonyl group into a molecule. This strategy is demonstrated in the synthesis of phthalideisoquinoline and protoberberine alkaloids [].

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound represents the core structure of numerous biologically active tetrahydroisoquinoline derivatives. It lacks the 2-(2-bromobenzoyl) and 1-(3,4-dimethoxyphenyl) substituents present in the target compound. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, highlighting it as a fundamental building block in the synthesis of more complex derivatives. []

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core and the 3,4-dimethoxybenzyl substituent with 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, albeit at a different position. This structural similarity makes it a relevant compound for comparison. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: Identified as a major human metabolite of the If channel inhibitor YM758, YM-252124 exhibits inhibitory activity against hOCT2 and rOCT2 transporters, suggesting its involvement in renal excretion. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound, demonstrating the metabolic transformation potential of this structural motif in biological systems. []

(5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Compound Description: Another significant human metabolite of the If channel inhibitor YM758, YM-385459 showcases the metabolic modifications possible on the tetrahydroisoquinoline core. []
  • Relevance: This compound retains the 6,7-dimethoxy-substituted isoquinoline moiety present in 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, highlighting the metabolic stability of this fragment. []

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This enantiomer was synthesized with high stereoselectivity from (+)-(R)-N-(3,4-dimethoxybenzyl)halostachine tricarbonylchromium. Interestingly, a similar reaction using the (–)-(R)-enantiomer of the starting material displayed poor stereoselectivity. [, ]
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and further highlights the importance of stereochemistry in these systems. [, ]

2-Chloroacetyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was structurally characterized by X-ray crystallography, revealing two independent molecules in the asymmetric unit connected by C—H⋯O interactions. []
  • Relevance: This compound possesses the 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety present in the target compound, offering insights into the structural influence of different substituents at the 2-position. []

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This class of compounds was investigated for their ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance (MDR). Notably, compound 7h exhibited potent MDR modulation with low cytotoxicity. []
  • Relevance: This class of compounds emphasizes the versatility of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold for developing molecules with various biological activities, including those targeting MDR. []

6,7-Dimethoxy-1-halobenzyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds, synthesized from 2-(3,4-dimethoxyphenyl)ethylamine and halophenylacetic acids, exemplifies the introduction of halobenzyl substituents to the tetrahydroisoquinoline core. []
  • Relevance: These compounds highlight the potential for incorporating halogenated aromatic substituents at the 1-position of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline framework, similar to the 2-bromobenzoyl group in the target compound. []

6,7-Dimethoxy-1-[(halophenoxy)methyl]-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: Synthesized from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide, this group of compounds illustrates the introduction of (halophenoxy)methyl groups at the 1-position of the tetrahydroisoquinoline scaffold. []
  • Relevance: This class of compounds demonstrates the feasibility of incorporating various substituents, including halogenated aromatic ethers, at the 1-position of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, which could be relevant to the structure-activity relationship studies of 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. []

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: Demonstrating tumor-specific cytotoxic activity, TQ9 induces autophagy in human squamous cell carcinoma cell lines. Its large molecular size is considered a contributing factor to its cytotoxicity. []
  • Relevance: Though structurally distinct from 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, TQ9 highlights the potential of bulky substituents on the 6,7-dimethoxyisoquinoline core for enhancing biological activity, albeit with a different mechanism of action. []

Ethyl 2-Benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

  • Compound Description: Exhibiting tumor-specific cytotoxicity, TD13 showcases the potential of incorporating ester functionalities onto the tetrahydroisoquinoline scaffold for biological activity. []
  • Relevance: Although structurally different from 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, TD13 exemplifies the use of the tetrahydroisoquinoline core as a framework for developing cytotoxic agents. []

7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b)

  • Compound Description: Synthesized via a Pummerer reaction, this compound exemplifies a ring-expanded analogue of the tetrahydroisoquinoline core, showcasing the potential for generating structurally diverse compounds from similar precursors. [, ]
  • Relevance: This compound highlights the possibility of expanding the ring system of the tetrahydroisoquinoline core present in 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, potentially leading to distinct pharmacological profiles. [, ]

1-Substituted 3,4-Dihydroisoquinolines

  • Relevance: These compounds, specifically the 6,7-dimethoxy derivative, represent key intermediates in the synthesis of tetrahydroisoquinoline alkaloids, including 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, further emphasizing the significance of this structural motif in alkaloid chemistry. []

1-Substituted 3,4-Dihydroisoquinolium Salts

  • Compound Description: This class of compounds, exemplified by 6,7-dimethoxy-3,4-dihydroisoquinolium iodide (3a), readily underwent asymmetric reduction with chiral hydride reagents to afford enantioenriched tetrahydroisoquinoline alkaloids. This highlights their potential as valuable intermediates in stereoselective synthesis. []
  • Relevance: The successful asymmetric reduction of these iminium salts, in contrast to their corresponding dihydroisoquinoline counterparts, underscores the importance of the iminium functionality for achieving stereoselectivity in the synthesis of compounds like 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. []

7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

  • Compound Description: This compound, synthesized via a lead tetraacetate-mediated ring expansion of an isoquinoline enamide, highlights an alternative approach to modifying the core structure of tetrahydroisoquinoline derivatives. []
  • Relevance: This compound demonstrates the potential for ring expansion reactions to afford structurally distinct heterocycles from tetrahydroisoquinoline precursors, offering an alternative synthetic strategy compared to direct modification of 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. []

(Z)-2-(p-Bromobenzoyl)-1-(3,4-dimethoxyphenylmethylene)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was utilized in a conformational study of 2-acyl-1-alkylidene-1,2,3,4-tetrahydroisoquinolines, revealing a preference for the sickle conformation due to its higher stability compared to the U conformation. []
  • Relevance: Although structurally different from the target compound, this study provides insights into the conformational preferences of tetrahydroisoquinoline derivatives, which may be relevant for understanding the structure-activity relationships of 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. []

1-Oxo-2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds were explored for their bradycardic activity. The structure-activity relationship studies within this series revealed the importance of the 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system for both in vitro and in vivo activity. []
  • Relevance: This class of compounds, although structurally distinct from 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, highlights the potential of the tetrahydroisoquinoline scaffold, particularly the 1-oxo derivatives, for developing cardiovascular agents. []

1,2,3,4-Tetrahydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)-2-methyl-isoquinoline

  • Compound Description: This compound, upon anodic oxidation, underwent cyclization to yield 1,2,3,4-tetranydro-7,10,11-tirimethoxy-3-methyl-2,8a-methanodiben-zo[c, e]azocin-6-one and its 1-hydroxy derivative, showcasing a unique cyclization pathway for specific tetrahydroisoquinoline derivatives. []
  • Relevance: This compound shares the 6,7-dimethoxy-3-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline core with the target compound, highlighting a potential cyclization pathway, albeit under different reaction conditions, that could lead to structurally distinct heterocycles. []

8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was synthesized through a multistep route involving Vilsmeier formylation, cyclization, methylation, reduction, demethylation, and phosphorylation steps, demonstrating a versatile approach for constructing the tetrahydroisoquinoline core. []
  • Relevance: Although structurally simpler than 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, this compound highlights the adaptability of the tetrahydroisoquinoline scaffold for incorporating various substituents and functional groups. []

1-(Hydrazidomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (3)

  • Compound Description: This compound served as a key starting material for synthesizing pyrimido[6,1-a]isoquinolines, showcasing the potential for expanding the structural diversity of tetrahydroisoquinoline derivatives through ring fusion reactions. []
  • Relevance: Although lacking the specific substituents of 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, this compound highlights the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold's ability to participate in ring-forming reactions, potentially leading to novel heterocyclic systems. []

1-(2´-Bromine-4´,5´-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4- tetrahydroisoquinoline (F-18)

  • Compound Description: This isoquinoline alkaloid derivative exhibited a positive inotropic effect on rat papillary muscle contraction activity with an IC50 value of 14.6 µM. Its mechanism of action was proposed to involve modulation of the SR Ca2+-transport system. []
  • Relevance: This compound shares the core 1-(aryl)-6,7-dimethoxy-1,2,3,4- tetrahydroisoquinoline structure with the target compound, differing only in the substitution pattern on the aryl ring. This structural similarity makes it a valuable point of comparison for understanding structure-activity relationships. []

2-(3,4-Dihydroxyphenyl)-6-(1-(2´-bromine-4´, 5´-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2 (1N)-il)methyl-3,5,7-trigidroxychroman-4-on (DHQ-11 Conjugate)

  • Compound Description: This conjugate demonstrated inhibitory effects on rat liver mitochondrial calcium megachannels and lipid peroxidation induced by Fe2+/citrate in vitro, showcasing its potential as a protective agent against oxidative stress. []
  • Relevance: This compound incorporates the 1-(2´-bromine-4´, 5´-dimethoxyphenyl)-6,7-dimethoxy-tetrahydroisoquinoline moiety present in the target compound, demonstrating the potential for incorporating this structural unit into larger, more complex molecules with potentially enhanced biological activities. []

7,8-Dimethoxy-3-methyl-1-phenyl-1,3,4,5-tetrahydro-2,3-benzoxazepine (5b)

  • Compound Description: This compound was obtained through a Meisenheimer rearrangement of cis-6,7-dimethoxy-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline N-oxide (2b), demonstrating the potential for rearranging the tetrahydroisoquinoline core into a benzoxazepine system. []
  • Relevance: This example demonstrates the possibility of rearranging the 6,7-dimethoxy-tetrahydroisoquinoline core of 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline into a structurally distinct benzoxazepine derivative, which could possess different pharmacological properties. []

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline Dichlorophosphate

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone from N-acetylhomoveratrylamine. Its formation highlights the utility of dihydroisoquinolines as synthetic intermediates. []
  • Relevance: This compound underscores the importance of the 6,7-dimethoxy-dihydroisoquinoline motif as a building block for more elaborate structures, including the target compound 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which can be accessed from the corresponding dihydroisoquinoline derivative. []

1-(2´-Bromine-4´,5´-Dimethoxyphenyl)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline (F-18)

  • Compound Description: This compound was investigated for its effects on the functional activity of smooth muscle cells in rat aorta. Results suggested that its relaxant effect is linked to the blockade of Ca2+ channels in the sarcoplasmic reticulum and plasmalemma. []
  • Relevance: This compound is structurally very similar to 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, differing only in the absence of the 2-benzoyl group. Comparing their biological activities could provide valuable information about the role of this specific substituent. []

N-(9-{2-[(4-{2-[3-(5-Chlorofuran-2-yl)-4-phenylisoxazol-5-yl]acetamido}butyl)carbamoyl]phenyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene}ethanaminium Chloride (Compound 8)

  • Compound Description: This compound exhibited selective COX-1 inhibitory activity and was also shown to interact with P-glycoprotein. []
  • Relevance: While structurally distinct from the target compound, compound 8 highlights the development of COX inhibitors that also modulate P-glycoprotein activity, a feature relevant to some tetrahydroisoquinoline derivatives. []

2-[3,4-Bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone (Compound 17)

  • Compound Description: This compound showed sub-micromolar selective COX-2 inhibitory activity and interaction with P-glycoprotein. []
  • Relevance: Although structurally different from 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, compound 17 incorporates the 6,7-dimethoxy-3,4-dihydroisoquinoline motif and exhibits COX-2 inhibitory activity, highlighting the potential of this structural unit in developing pharmacologically active compounds. []

2,3-Dihydro-6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one

  • Compound Description: This compound served as a starting material in the synthesis of 6-oxoisoaporphine and 2,3-dimethoxy-5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinoline, showcasing a different approach to constructing complex heterocyclic systems. []
  • Relevance: Although structurally distinct from the target compound, this compound highlights an alternative strategy for building complex heterocyclic frameworks compared to direct modifications of the tetrahydroisoquinoline core present in 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. []

1-(3'-Bromo-4'-benzyloxy)benzyl-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (VIII)

  • Compound Description: This compound was a key intermediate in the total synthesis of liensinine, an alkaloid found in Nelumbo nucifera. It was resolved into its enantiomers using (+)- and (-)-DPT-tartaric acid. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, highlighting the importance of this core structure in the synthesis of natural alkaloids. It also emphasizes the importance of stereochemical control in natural product synthesis. []

1-(5-Halogeno-2-thienyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These compounds underwent dehalogenation upon treatment with sodium methoxide in dimethyl sulfoxide, resulting in the formation of the corresponding 1-hydroxytetrahydroisoquinolines. This reaction highlights the reactivity differences between halogenated thiophene and benzene rings. []
  • Relevance: These compounds, while incorporating a thiophene ring instead of the bromobenzene present in 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, showcase the influence of the aromatic substituent at the 1-position on reactivity and highlight the potential for selective dehalogenation reactions. []

1,2,3,4-Tetrahydro-1-(α-hydroxy-3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methylisoquinoline (β-Hydroxylaudanosine)(5)

  • Compound Description: This compound undergoes rearrangement upon treatment with toluene-p-sulfonyl chloride to yield 2,3-dihydro-7,8-dimethoxy-5-(3,4-dimethoxyphenyl)-3-methyl-1H-3-benzazepine (6). This reaction highlights the possibility of ring expansion and rearrangement reactions in this class of compounds. []
  • Relevance: While structurally different from the target compound, the rearrangement of β-hydroxylaudanosine demonstrates the potential for similar transformations in 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under specific conditions, potentially leading to benzazepine derivatives. []

Laudanosine (1)

  • Compound Description: This bisbenzylisoquinoline alkaloid, when treated with ceric ammonium nitrate, undergoes oxidative cleavage to yield veratraldehyde (2) and 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium ion (3). This reaction highlights the susceptibility of benzylic positions in tetrahydroisoquinoline alkaloids to oxidative cleavage. []
  • Relevance: While structurally more complex than 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, the degradation of laudanosine emphasizes the potential reactivity of benzylic positions in tetrahydroisoquinoline derivatives, which could be relevant for understanding potential metabolic or chemical transformation pathways. []

7,9,10-Trimethoxy-2,3,4,5,6,7-hexahydro-1H-3-benzazonine-3-carbonitrile (2a)

  • Compound Description: This medium-ring cyanamide derivative was synthesized from a reduced pyrrolo[2,1-a]isoquinoline amine using cyanogen bromide in methanol. This example highlights the possibility of synthesizing medium-sized heterocycles from appropriately functionalized tetrahydroisoquinoline precursors. []
  • Relevance: Though structurally different from the target compound, this synthesis demonstrates the potential of using ring-forming reactions with the tetrahydroisoquinoline core present in 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to access diverse heterocyclic scaffolds. []

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline) (1a)

  • Compound Description: This spiro compound was formed by reacting 2-(3,4-dimethoxyphenyl)ethylamine and isatin in an acidic aqueous solution. This reaction highlights a unique way to build spirocyclic structures using the tetrahydroisoquinoline core. []
  • Relevance: This reaction demonstrates the potential of using 2-(3,4-dimethoxyphenyl)ethylamine, a precursor to 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, to synthesize spirocyclic compounds, showcasing the versatility of this building block in accessing diverse molecular architectures. []

35. erythro-1-(2'-Bromo-α-hydroxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (1a) * Compound Description: This compound was key in developing a new route to the indolo[2,1-a]isoquinoline skeleton, achieved by heating with potassium carbonate in DMF. []* Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core and the 2-bromo-substituted benzyl group with the target compound, albeit with an additional hydroxy group at the benzylic position. This similarity highlights the potential for intramolecular cyclization reactions in compounds related to 2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. []

Properties

Product Name

2-(2-bromobenzoyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

(2-bromophenyl)-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone

Molecular Formula

C26H26BrNO5

Molecular Weight

512.4 g/mol

InChI

InChI=1S/C26H26BrNO5/c1-30-21-10-9-17(14-22(21)31-2)25-19-15-24(33-4)23(32-3)13-16(19)11-12-28(25)26(29)18-7-5-6-8-20(18)27/h5-10,13-15,25H,11-12H2,1-4H3

InChI Key

RBOWZIDHUZXQGL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4Br)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4Br)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.